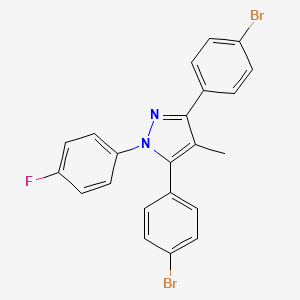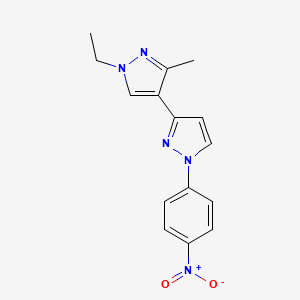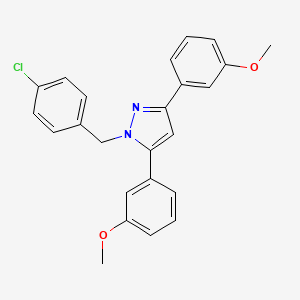
3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes two bromophenyl groups, one fluorophenyl group, and a methyl group attached to a pyrazole ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-(4-fluorophenyl)-3,5-bis(4-bromophenyl)-2-propen-1-one.
Cyclization: The intermediate formed undergoes cyclization to form the pyrazole ring.
Substitution Reactions: The bromophenyl and fluorophenyl groups are introduced through substitution reactions, often using bromobenzene and fluorobenzene derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole
- 3,5-bis(4-bromophenyl)-1-(4-methylphenyl)-4-methyl-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole is unique due to the specific combination of bromophenyl and fluorophenyl groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C22H15Br2FN2 |
|---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H15Br2FN2/c1-14-21(15-2-6-17(23)7-3-15)26-27(20-12-10-19(25)11-13-20)22(14)16-4-8-18(24)9-5-16/h2-13H,1H3 |
InChI Key |
BQDVYDJQMOTBPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-6-methyl-3-[(2E)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-pyran-2-one](/img/structure/B10915006.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B10915010.png)
![4-({(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10915011.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10915025.png)
![2-({4-Allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]propanohydrazide](/img/structure/B10915029.png)
![methyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thio}acetate](/img/structure/B10915034.png)
![(2E)-5-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10915045.png)
![1-benzyl-N-(4-ethoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915046.png)

![7-(5-chlorothiophen-2-yl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915054.png)
![1-(2-Methoxyethyl)-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10915057.png)

![N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915080.png)
![6-(4-methoxyphenyl)-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915088.png)
